N'-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide
Beschreibung
The compound is an ethanediamide derivative featuring a 4-methylphenyl group and a pyridin-3-ylmethyl substituent. Its structural features suggest possible similarities to isoindoline-1,3-dione derivatives (e.g., phthalimides) or sulfonamide-linked pharmacophores, but direct comparisons are speculative without experimental data .
Eigenschaften
IUPAC Name |
N'-(4-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-4-6-13(7-5-11)18-15(20)14(19)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCHCIULRHYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N'-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C19H24N4
- Molecular Weight : 348.48 g/mol
The structure consists of a phenyl ring substituted with a methyl group, linked to a pyridine moiety through an ethanediamide linkage. This unique arrangement contributes to its biological activity.
The biological activity of N'-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain modulation. COX-2 inhibitors are commonly used in treating inflammatory diseases such as arthritis.
- Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxicity against various cancer cell lines. The proposed mechanisms include induction of apoptosis and cell cycle arrest, which are critical in cancer therapy.
- Neuroprotection : Emerging evidence suggests that the compound may provide neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems.
Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits COX-2 enzyme activity, reducing inflammation and pain. | |
| Anticancer | Exhibits cytotoxicity against cancer cell lines; induces apoptosis and cell cycle arrest. | |
| Neuroprotective | Potentially protects neurons in neurodegenerative disease models by modulating neurotransmitter levels. |
Case Studies and Research Findings
Several studies have investigated the biological activities of N'-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide:
- Anti-inflammatory Studies : A study demonstrated the compound's effectiveness as a COX-2 inhibitor, showing significant reduction in inflammatory markers in vitro when tested against standard anti-inflammatory drugs.
- Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that the compound significantly reduced cell viability, with IC50 values indicating potent anticancer activity. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.
- Neuroprotection Trials : Research involving animal models of neurodegeneration showed that administration of the compound improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.
Vergleich Mit ähnlichen Verbindungen
Critical Gaps and Research Recommendations
Synthetic Routes: No methods for synthesizing “N’-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide” are described. Future work could adapt protocols from ethanediamide or pyridine-methylamide syntheses.
Physicochemical Properties : Experimental data (e.g., solubility, melting point) are absent. Computational modeling (e.g., DFT) could predict these properties.
Biological or Material Applications : Analogous compounds in show pharmacophore-like structures, but the target compound’s bioactivity remains unexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
